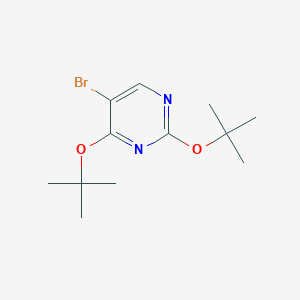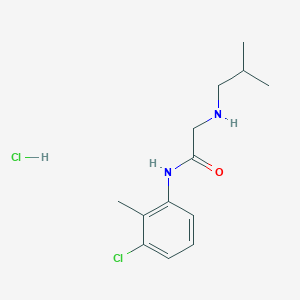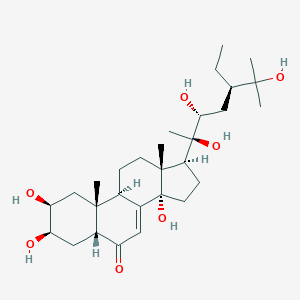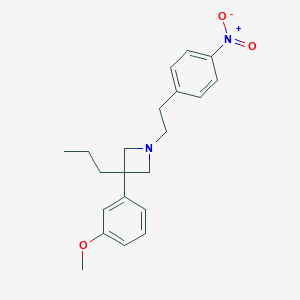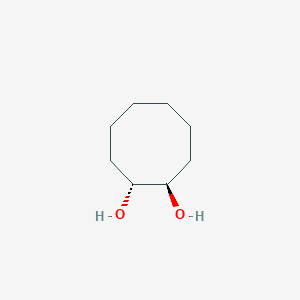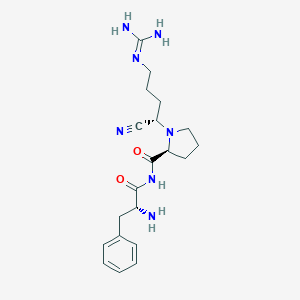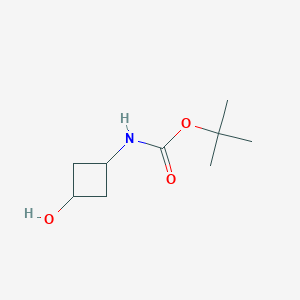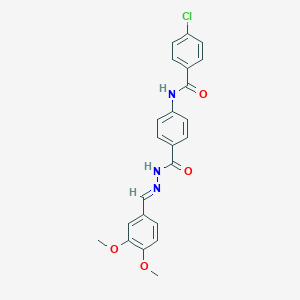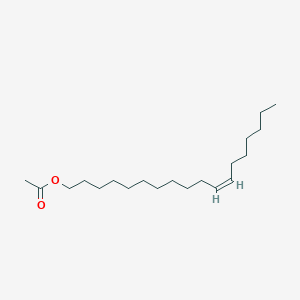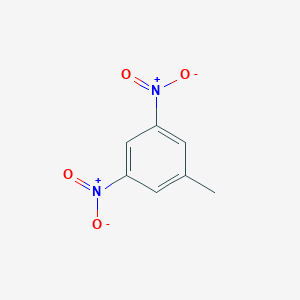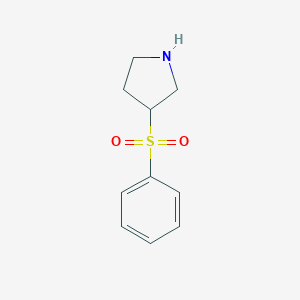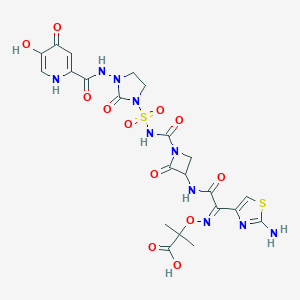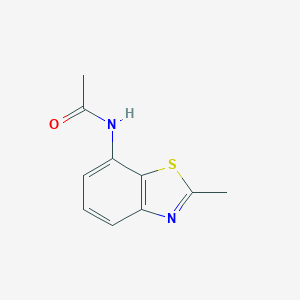
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide, also known as MBTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, such as medicine, agriculture, and material science. MBTA is a heterocyclic organic compound that contains a benzothiazole ring and an acetamide group.
Mécanisme D'action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide varies depending on its application. In medicine, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide induces apoptosis and cell cycle arrest in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In addition, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. Furthermore, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
In agriculture, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide enhances plant growth and development by promoting root growth and increasing chlorophyll content. The mechanism of action of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide in plants is not well understood, but it is believed to involve the modulation of plant hormone levels and the regulation of gene expression.
Effets Biochimiques Et Physiologiques
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been shown to have several biochemical and physiological effects. In medicine, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been found to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation, and possess antifungal activity. In addition, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been shown to have antioxidant activity and to protect against oxidative stress.
In agriculture, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been found to enhance plant growth and development, increase chlorophyll content, and possess fungicidal activity against plant pathogenic fungi. Furthermore, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been shown to improve the quality and yield of crops.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-methyl-1,3-benzothiazol-7-yl)acetamide in lab experiments include its low toxicity, high stability, and ease of synthesis. N-(2-methyl-1,3-benzothiazol-7-yl)acetamide is also readily available and relatively inexpensive. However, one limitation of using N-(2-methyl-1,3-benzothiazol-7-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to use in aqueous solutions. In addition, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.
Orientations Futures
For the research and development of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide include its potential as an anticancer agent, plant growth regulator, and metal ion sensor.
Méthodes De Synthèse
The synthesis of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide can be achieved through several methods. One of the most commonly used methods involves the reaction between 2-mercaptobenzothiazole and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide as a yellow crystalline solid with a melting point of 160-162°C.
Applications De Recherche Scientifique
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been extensively studied for its potential applications in various scientific fields. In medicine, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been shown to possess antitumor, anti-inflammatory, and antifungal properties. Several studies have demonstrated that N-(2-methyl-1,3-benzothiazol-7-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been shown to possess antifungal activity against various fungal strains, including Candida albicans.
In agriculture, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been investigated for its potential use as a plant growth regulator and fungicide. Studies have shown that N-(2-methyl-1,3-benzothiazol-7-yl)acetamide can enhance plant growth and development by promoting root growth and increasing chlorophyll content. In addition, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been found to possess fungicidal activity against various plant pathogenic fungi, including Fusarium oxysporum and Botrytis cinerea.
In material science, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been used as a fluorescent probe for the detection of metal ions. N-(2-methyl-1,3-benzothiazol-7-yl)acetamide exhibits strong fluorescence emission when it binds to metal ions such as copper and zinc. This property has been utilized in the development of sensors for the detection of metal ions in environmental and biological samples.
Propriétés
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6(13)11-8-4-3-5-9-10(8)14-7(2)12-9/h3-5H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWBPXRJKKUMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

